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Compound of Interest

Compound Name: BAY-1316957

Cat. No.: B605924 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the in vitro pharmacological characterization of

BAY-1316957, a potent and selective antagonist of the human prostaglandin E2 receptor

subtype 4 (hEP4-R). Developed for the potential treatment of endometriosis, BAY-1316957 has

demonstrated excellent efficacy and a favorable pharmacokinetic profile in preclinical studies.

This document summarizes key quantitative data, details the experimental methodologies used

for its characterization, and provides visual representations of the relevant signaling pathways

and experimental workflows.

Core Data Presentation
The in vitro activity of BAY-1316957 has been quantified through various biochemical and

cellular assays. The following tables summarize the key findings, including its potency at the

target receptor and its selectivity against other related prostanoid receptors.

Table 1: In Vitro Potency of BAY-1316957 against human EP4 Receptor

Assay Type Parameter Value (nM)

Radioligand Binding Assay Ki 2.5

cAMP Functional Assay IC50 15.3[1]
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Table 2: Selectivity Profile of BAY-1316957 against other human Prostanoid Receptors

Receptor Assay Type Parameter Value (nM)
Selectivity
(fold vs. hEP4-
R Ki)

hEP1
Radioligand

Binding
Ki >10000 >4000

hEP2
Radioligand

Binding
Ki >10000 >4000

hEP3
Radioligand

Binding
Ki >10000 >4000

hDP1
Radioligand

Binding
Ki >10000 >4000

hFP
Radioligand

Binding
Ki >10000 >4000

hIP
Radioligand

Binding
Ki >10000 >4000

hTP
Radioligand

Binding
Ki >10000 >4000

Signaling Pathway
BAY-1316957 acts as an antagonist at the EP4 receptor, which is a G-protein coupled receptor

(GPCR). The primary signaling pathway of the EP4 receptor involves its coupling to the Gs

alpha subunit (Gαs), which upon activation by the endogenous ligand prostaglandin E2

(PGE2), stimulates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP).[2][3]

[4][5] BAY-1316957 competitively blocks the binding of PGE2 to the EP4 receptor, thereby

inhibiting this signaling cascade.
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Caption: EP4 Receptor Signaling Pathway and Mechanism of Action of BAY-1316957.

Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize BAY-1316957 are

provided below.

Radioligand Binding Assay
This assay was performed to determine the binding affinity (Ki) of BAY-1316957 for the human

EP4 receptor and its selectivity against other prostanoid receptors.

Protocol:

Membrane Preparation: Membranes from HEK293 cells stably expressing the recombinant

human EP4 receptor (or other prostanoid receptors for selectivity profiling) were used.

Radioligand: [3H]-Prostaglandin E2 ([3H]-PGE2) was used as the radioligand.

Assay Buffer: The binding buffer consisted of 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, and 1

mM EDTA.
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Incubation: A constant concentration of [3H]-PGE2 was incubated with the cell membranes

and increasing concentrations of BAY-1316957 in the assay buffer.

Non-specific Binding: Non-specific binding was determined in the presence of a high

concentration of unlabeled PGE2.

Separation: Bound and free radioligand were separated by rapid filtration through glass fiber

filters.

Detection: The radioactivity retained on the filters was quantified by liquid scintillation

counting.

Data Analysis: The inhibition constant (Ki) was calculated from the IC50 value using the

Cheng-Prusoff equation.
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Caption: Radioligand Binding Assay Workflow.

cAMP Functional Assay
This cellular assay was used to determine the functional potency (IC50) of BAY-1316957 in

inhibiting PGE2-induced cAMP production. A homogeneous time-resolved fluorescence (HTRF)

based assay is a common method for this purpose.
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Protocol:

Cell Culture: HEK293 cells stably expressing the human EP4 receptor were cultured in

appropriate media.

Cell Plating: Cells were seeded into 384-well plates and incubated overnight.

Compound Treatment: Cells were pre-incubated with various concentrations of BAY-
1316957.

Agonist Stimulation: Cells were then stimulated with a fixed concentration of PGE2 (typically

at its EC80 concentration) to induce cAMP production.

Cell Lysis and Detection: The cells were lysed, and the intracellular cAMP levels were

measured using a competitive immunoassay HTRF kit. In this assay, endogenous cAMP

produced by the cells competes with a d2-labeled cAMP tracer for binding to a europium

cryptate-labeled anti-cAMP antibody.

Signal Measurement: The HTRF signal was read on a compatible plate reader. A decrease in

the FRET signal is proportional to the amount of cAMP produced.

Data Analysis: The IC50 value, representing the concentration of BAY-1316957 that inhibits

50% of the PGE2-induced cAMP production, was determined by non-linear regression

analysis of the concentration-response curve.
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Caption: cAMP Functional Assay Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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